molecular formula C19H17N3O4S B2934982 N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 681266-97-7

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2934982
CAS RN: 681266-97-7
M. Wt: 383.42
InChI Key: SNONARXMLXRAOU-UHFFFAOYSA-N
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Description

“N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a molecular entity that is capable of donating a hydron to an acceptor . It is a type of amidobenzoic acid . This compound is available for purchase.


Molecular Structure Analysis

The molecular structure of “N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. The structure of pyrazole derivatives, which includes the core structure of this compound, is known to interact with various cellular targets that are relevant in cancer therapy . The pharmacophore hybridization approach, which combines multiple pharmacophores into a single compound, is a strategy used to design drug-like molecules with enhanced anticancer properties .

Enzyme Inhibition

Pyrazole derivatives are also explored for their enzyme inhibitory activity. They can act as inhibitors for enzymes like phosphodiesterases (PDEs), which play a role in various diseases including schizophrenia . By inhibiting these enzymes, compounds like N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide could offer therapeutic benefits.

Receptor Tyrosine Kinase Signaling Pathway

The compound’s potential to affect the receptor tyrosine kinase (TK) signaling pathway has been considered. Since cancer often involves overactive TK signaling, inhibiting these receptors is a promising approach for cancer treatment .

Molecular Docking Studies

Molecular docking studies are crucial in drug discovery, allowing researchers to predict how a compound will interact with various target proteins. Compounds with a pyrazole core have been evaluated using molecular docking to assess their therapeutic activity .

Pharmacological Evolution

In the last decade, there has been significant interest in N-heterocycles like pyrazoles due to their versatility in many fields, including pharmacology. This compound, with its distinctive structure, has been part of this evolution, offering insights into bioassay interactions and cellular responses .

Design of Drug-like Small Molecules

The compound is used in the design of drug-like small molecules with a focus on anticancer properties. The hybridization approach mentioned earlier is applied here to create high-affinity ligands for potential anticancer targets and to combat multidrug resistance issues .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-26-15-9-7-14(8-10-15)22-18(16-11-27(24,25)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNONARXMLXRAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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